Betulinaldehyde

Vue d'ensemble

Description

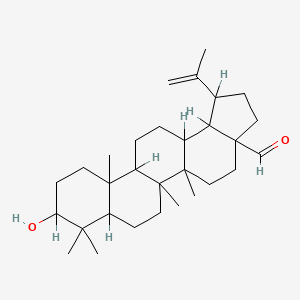

L'aldéhyde de bétuline est un triterpénoïde pentacyclique de type lupane naturellement présent. Il est dérivé de la bétuline, que l'on trouve dans l'écorce des bouleaux. L'aldéhyde de bétuline a suscité un intérêt considérable en raison de ses propriétés pharmacologiques potentielles, notamment ses activités anticancéreuses, antivirales et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'aldéhyde de bétuline peut être synthétisé à partir de la bétuline par une série de réactions d'oxydation. Une méthode courante consiste à oxyder la bétuline à l'aide d'un complexe de dichromate de pyridine et d'anhydride acétique dans du diméthylformamide. Cette réaction donne de l'acide betulonique, qui est ensuite réduit en aldéhyde de bétuline à l'aide de borohydrure de sodium dans un solvant alcoolique .

Méthodes de production industrielle : La production industrielle d'aldéhyde de bétuline implique souvent l'extraction de la bétuline de l'écorce de bouleau, suivie d'une conversion chimique en aldéhyde de bétuline. Le processus comprend généralement :

- Extraction de la bétuline de l'écorce de bouleau à l'aide de solvants tels que l'éthanol ou le méthanol.

- Oxydation de la bétuline en acide betulonique à l'aide d'agents oxydants.

- Réduction de l'acide betulonique en aldéhyde de bétuline à l'aide d'agents réducteurs tels que le borohydrure de sodium .

Analyse Des Réactions Chimiques

Types de réactions : L'aldéhyde de bétuline subit diverses réactions chimiques, notamment :

Oxydation : L'aldéhyde de bétuline peut être oxydé en acide betulinique.

Réduction : Il peut être réduit en bétuline.

Substitution : Des groupes fonctionnels peuvent être introduits à différentes positions sur la molécule par des réactions de substitution.

Réactifs et conditions courants :

Oxydation : Complexe de dichromate de pyridine, anhydride acétique, diméthylformamide.

Réduction : Borohydrure de sodium, solvants alcooliques.

Substitution : Divers réactifs en fonction du groupe fonctionnel souhaité.

Principaux produits :

Oxydation : Acide betulinique.

Réduction : Bétuline.

Substitution : Divers dérivés avec différents groupes fonctionnels.

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres triterpénoïdes et dérivés.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Enquête sur ses propriétés anticancéreuses, antivirales et anti-inflammatoires.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques.

5. Mécanisme d'action

L'aldéhyde de bétuline exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité anticancéreuse : Induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en activant la voie intrinsèque de l'apoptose.

Activité antivirale : Inhibe la réplication virale en interférant avec les enzymes et les protéines virales.

Activité anti-inflammatoire : Module les voies inflammatoires en inhibant les molécules de signalisation clés telles que le facteur nucléaire kappa B (NF-κB).

Applications De Recherche Scientifique

Anticancer Properties

Betulinaldehyde has demonstrated promising anticancer effects, particularly against various cancer cell lines. Research indicates that it can inhibit cell viability, proliferation, and migration in lung cancer cells (A549) through mechanisms involving the Akt, MAPK, and STAT3 signaling pathways. In vivo studies have shown that this compound can significantly reduce tumor growth in xenograft models when administered at varying dosages .

Case Study: Lung Cancer

- Cell Line : A549 (non-small cell lung carcinoma)

- Mechanism : Inhibition of key signaling pathways (Akt, MAPK, STAT3)

- Results : Dose-dependent reduction in cell viability and tumor size in mice.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .

Data Table: Antimicrobial Efficacy

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against MRSA | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anti-Inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been recognized for its anti-inflammatory effects. It reduces pro-inflammatory cytokines and reactive oxygen species in cellular models, suggesting its potential utility in managing inflammatory diseases .

Case Study: Inflammatory Response

- Model : Cellular assays

- Findings : Significant reduction in inflammatory markers.

- Potential Applications : Treatment of chronic inflammatory conditions.

Wound Healing Properties

This compound has also been studied for its wound healing capabilities. Its application in topical formulations has shown to enhance the healing process by promoting cell migration and proliferation at the wound site .

Data Table: Wound Healing Efficacy

| Study Focus | Outcome | Reference |

|---|---|---|

| Topical application | Enhanced healing rate | |

| Cell migration assay | Increased fibroblast activity |

Pharmacological Potential

This compound's pharmacological potential extends beyond anticancer and antimicrobial applications. It is being explored for its hepatoprotective effects and as an agent for managing metabolic disorders such as type II diabetes by enhancing insulin sensitivity .

Case Study: Metabolic Disorders

- Application : Potential treatment for type II diabetes.

- Mechanism : Activation of insulin sensitivity pathways.

- Research Findings : Promising results in animal models.

Mécanisme D'action

Betulinic aldehyde exerts its effects through various molecular targets and pathways:

Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway of apoptosis.

Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.

Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting key signaling molecules such as nuclear factor-kappa B (NF-κB).

Comparaison Avec Des Composés Similaires

L'aldéhyde de bétuline est structurellement similaire à d'autres triterpénoïdes de type lupane, tels que :

Bétuline : Un précurseur de l'aldéhyde de bétuline et de l'acide betulinique.

Acide betulinique : Un produit d'oxydation de l'aldéhyde de bétuline avec des propriétés pharmacologiques similaires.

Acide betulonique : Un intermédiaire dans la synthèse de l'aldéhyde de bétuline à partir de la bétuline.

Unicité : L'aldéhyde de bétuline est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des activités biologiques distinctes. Sa capacité à subir diverses transformations chimiques en fait un composé polyvalent pour la synthèse de dérivés aux propriétés améliorées .

Activité Biologique

Betulinaldehyde is a triterpenoid compound derived from the bark of birch trees, specifically Betula species. It has garnered attention due to its diverse biological activities, particularly in the fields of oncology, cardiovascular health, and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anti-Tumor Activity

Recent studies have demonstrated that this compound exhibits significant anti-tumor effects, particularly against lung cancer cell lines such as A549.

- Inhibition of Cell Viability and Proliferation : this compound significantly inhibits the viability and proliferation of A549 cells in a dose-dependent manner. The compound was shown to reduce cell migration as well .

- Signaling Pathways : It affects critical signaling pathways involved in tumorigenesis:

In Vivo Studies

In a xenograft model using nude mice, this compound was administered at varying doses (50 mg/kg to 200 mg/kg). The treatment resulted in significant tumor growth inhibition compared to the control group .

2. Cardiovascular Effects

This compound has been investigated for its role in vascular remodeling, a process linked to various cardiovascular diseases.

Key Findings

- Matrix Metalloproteinase Regulation : Network pharmacology identified matrix metalloproteinase 9 (MMP9) as a key target for this compound. In vivo studies showed that this compound administration resulted in decreased MMP9 expression, which is crucial for preventing pathological vascular remodeling .

- Cell Proliferation and Migration : In vitro assays demonstrated that this compound inhibited vascular smooth muscle cell (VSMC) proliferation and migration, further supporting its potential as a therapeutic agent for cardiovascular conditions .

3. Anti-Infective Properties

This compound also exhibits notable anti-infective properties against various pathogens.

Case Studies

- Anti-Toxoplasma gondii Activity : In studies evaluating growth inhibition against Toxoplasma gondii, this compound demonstrated high efficacy with up to 93% inhibition at specific concentrations .

- Anti-Leishmanial Activity : Betulin aldehyde showed improved anti-leishmanial activity with a 64% inhibition rate at 50 µM concentration .

4. Summary of Biological Activities

The following table summarizes the biological activities and mechanisms of action associated with this compound:

Propriétés

IUPAC Name |

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELCJAPFJOPHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-28-9 | |

| Record name | BETULINALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does betulinaldehyde exert its antimicrobial activity against Staphylococcus aureus?

A1: Research suggests that this compound primarily targets the ribosomes of S. aureus, disrupting protein synthesis. [] This conclusion is supported by transcriptional profiling studies demonstrating significant downregulation of genes involved in ribosome function upon exposure to this compound. [] Further research is needed to fully elucidate the precise molecular mechanisms involved.

Q2: Beyond its antimicrobial effects, what other biological activities have been attributed to this compound?

A2: Studies indicate that this compound possesses additional biological activities, including:* Cytotoxic activity: Demonstrated against various cancer cell lines. [, ]* Antileishmanial activity: Effective against Leishmania amazonensis amastigotes. []* Spasmogenic activity: Observed in isolated rat fundus preparations. []

Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?

A3:* Molecular Formula: C30H48O * Molecular Weight: 424.7 g/mol* Key Spectroscopic Data: * IR: Characteristic peaks for aldehyde carbonyl group (C=O stretching) around 1700 cm-1. * 1H NMR: Distinctive signals for aldehydic proton (around 9-10 ppm) and other characteristic lupane-type triterpenoid protons. * 13C NMR: Signals corresponding to the carbonyl carbon (around 200 ppm) and other characteristic lupane-type triterpenoid carbons.

Q4: What solvents are suitable for dissolving this compound?

A5: this compound demonstrates solubility in various organic solvents, including:* Pyridine * Ethanol* Acetone* Methanol* Ethyl acetate []

Q5: Has the stability of this compound under different storage conditions been investigated?

A6: While specific studies on this compound stability are limited in the provided literature, its susceptibility to air oxidation, particularly to betulinic acid, has been noted. [] This suggests a potential for degradation under certain storage conditions, particularly those involving exposure to air and light.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.